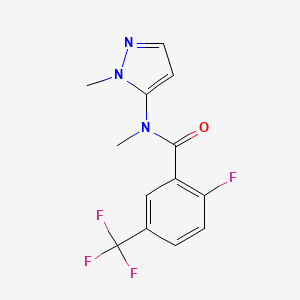![molecular formula C15H18N6 B7634269 1-(3-imidazol-1-ylphenyl)-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]ethanamine](/img/structure/B7634269.png)
1-(3-imidazol-1-ylphenyl)-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-imidazol-1-ylphenyl)-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]ethanamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MIFEpristone or RU-486, and it has been used as an abortifacient drug. However,
作用机制
MIFEpristone works by binding to the progesterone receptor and the glucocorticoid receptor, which are both involved in regulating cellular processes. By binding to these receptors, MIFEpristone can either activate or inhibit their activity, depending on the specific context. This mechanism of action is what makes MIFEpristone useful in treating certain types of cancer, as well as in regulating stress response and other physiological processes.
Biochemical and Physiological Effects:
MIFEpristone has a number of biochemical and physiological effects, depending on the specific context in which it is used. In cancer cells, MIFEpristone can inhibit cell growth and induce apoptosis (cell death). In the brain, MIFEpristone can regulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in stress response. MIFEpristone has also been shown to have anti-inflammatory effects, which may be useful in treating certain types of autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of using MIFEpristone in lab experiments is its ability to selectively target specific receptors, which allows for more precise manipulation of cellular processes. However, one limitation of using MIFEpristone is that it can have off-target effects, particularly at high concentrations. Additionally, MIFEpristone can be difficult to work with due to its low solubility in water.
未来方向
There are a number of potential future directions for research on MIFEpristone. One area of interest is the development of more selective MIFEpristone analogues that can target specific receptors with greater precision. Another area of interest is the use of MIFEpristone in combination with other drugs to enhance its effects or reduce its side effects. Additionally, further research is needed to fully understand the mechanisms underlying the anti-cancer and anti-inflammatory effects of MIFEpristone.
合成方法
MIFEpristone can be synthesized through a multistep process that involves the reaction of 3-(dimethylamino)phenyl magnesium bromide with 3-(chloro-1-imidazolyl)benzaldehyde. The resulting product is then treated with N-(2-methyl-1,2,4-triazol-3-yl)methanesulfonamide to form MIFEpristone.
科学研究应用
MIFEpristone has been shown to have potential applications in scientific research, particularly in the fields of cancer research, neuroscience, and endocrinology. In cancer research, MIFEpristone has been studied for its ability to inhibit the growth of certain types of cancer cells, including breast, ovarian, and prostate cancer cells. In neuroscience, MIFEpristone has been shown to have potential as a treatment for depression and anxiety disorders. In endocrinology, MIFEpristone has been studied for its ability to block the effects of cortisol, a hormone that is involved in stress response.
属性
IUPAC Name |
1-(3-imidazol-1-ylphenyl)-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6/c1-12(17-9-15-18-10-19-20(15)2)13-4-3-5-14(8-13)21-7-6-16-11-21/h3-8,10-12,17H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFIBNBQIDFTLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2C=CN=C2)NCC3=NC=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-imidazol-1-ylphenyl)-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]ethanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-acetylpyrrolidin-3-yl)methyl]-N-methyl-2-propan-2-ylbenzenesulfonamide](/img/structure/B7634210.png)
![N-(4-fluorophenyl)-6-methoxy-N-methyl-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine-4-carboxamide](/img/structure/B7634215.png)
![N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]cyclopentene-1-carboxamide](/img/structure/B7634219.png)

![N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide](/img/structure/B7634241.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)urea](/img/structure/B7634251.png)
![1-(4-Fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol](/img/structure/B7634256.png)
![1-[1-(3-Methoxypyridin-4-yl)ethyl]-3-(1-phenylpyrrolidin-3-yl)urea](/img/structure/B7634274.png)

![1-[4-(4,4-Difluorocyclohexanecarbonyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B7634291.png)

![N-[5-(hydroxymethyl)-2,4-dimethylphenyl]-2-methoxy-2-methylpropanamide](/img/structure/B7634300.png)
